tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
CAS No.: 1630906-54-5
Cat. No.: VC2598204
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630906-54-5 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) |
| Standard InChI Key | GRVKFPSOHUZDAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N |
Introduction
Chemical Identifiers and Structure
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate is identified through several standardized chemical identifiers. The compound's core structure consists of a bicyclo[2.2.2]octane scaffold with an amino group at the 4-position and a tert-butyloxycarbonylamino (Boc) group at the 1-position.
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1630906-54-5 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate |
The compound can be represented through various chemical notation systems, facilitating its identification across different chemical databases and research publications .
Chemical Notation Systems
| Notation System | Identifier |
|---|---|
| InChI | InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) |
| InChIKey | GRVKFPSOHUZDAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N |
These standardized notations enable precise identification and structural representation in chemical databases and computational chemistry applications .
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate define its behavior in various conditions and reactions, providing essential information for researchers working with this compound.
Physical Properties
| Property | Value | Note |
|---|---|---|
| Physical State (20°C) | Solid | White to light yellow powder or crystals |
| Boiling Point | 342.5±41.0°C | Predicted value |
| Density | 1.08±0.1 g/cm³ | Predicted value |
| pKa | 12.72±0.40 | Predicted value |
These physical properties are primarily based on computational predictions rather than experimental measurements, which is common for specialized research compounds with limited commercial use .
Structural Characteristics
The bicyclo[2.2.2]octane scaffold provides a rigid, three-dimensional framework that positions the functional groups in specific spatial orientations. This rigid structure contributes to the compound's stability and creates a unique molecular geometry that can be advantageous in certain applications. The amino group at the 4-position and the carbamate group at the 1-position are positioned in a specific spatial relationship that can influence the compound's reactivity and interaction with other molecules.
Synonyms and Alternative Nomenclature
Due to the complexity of chemical naming conventions, this compound is known by several synonyms in scientific literature and commercial contexts.
| Synonyms |
|---|
| tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate |
| tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate |
| N1-Boc-bicyclo[2.2.2]octane-1,4-diamine |
| Carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester |
| (4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester |
| I9810 (catalog designation) |
These various names reflect different aspects of the compound's structure and are used in different contexts within chemical research and industry .
Synthesis Methods
The synthesis of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate involves several key steps to construct the bicyclic scaffold and introduce the functional groups at specific positions.
General Synthetic Approach
The synthesis typically involves:
-
Formation of the bicyclo[2.2.2]octane framework through cyclization reactions
-
Strategic introduction of functional groups at the 1 and 4 positions
-
Protection/deprotection strategies to achieve the desired substitution pattern
-
Installation of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities
This synthetic approach is designed to maintain high yields and purity while ensuring compatibility with further functionalization steps that might be required in more complex synthetic routes.
Synthetic Challenges
The synthesis of this compound presents several challenges, including:
-
Regioselective functionalization of the bicyclic scaffold
-
Differentiation between the nitrogen functionalities
-
Potential for side reactions during the introduction of the Boc protecting group
-
Purification considerations to obtain high-purity material
Overcoming these challenges requires careful selection of reaction conditions and purification methods to ensure the desired product is obtained with high purity and yield.
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature to 2-8°C |
| Light Exposure | Protect from light |
| Atmosphere | Store under inert gas (air sensitive) |
| Container | Keep in sealed container |
| Special Considerations | Keep in a dark, dry place |
These storage recommendations help prevent degradation of the compound, particularly hydrolysis of the carbamate functionality or oxidation of the amino group .
| Parameter | Classification |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Class | Irritant |
These classifications indicate that while the compound presents some hazards, they are relatively moderate compared to more dangerous chemical substances .
Hazard and Precautionary Statements
| Type | Statements |
|---|---|
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P280: Wear protective gloves/protective clothing/eye protection/face protection |
These statements provide important guidance for safe handling and emergency response when working with the compound .
| Supplier | Catalog Number | Package Size | Purity |
|---|---|---|---|
| Sigma-Aldrich/BLD Pharmatech | BL3H160BF990 | Various | 97% |
| Aladdin Scientific | ALA-T629946-100mg | 100 mg | ≥97% |
| ChemScene | CS-0040455 | Various | 97% |
| Synthonix Corporation | SY3465084268 | 100 mg | Not specified |
| Ambeed | Not specified | 1 g | ≥98% |
This information provides researchers with options for sourcing the compound for their studies .
Related Compounds
Several structurally related compounds have been identified that share core structural elements with tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate.
Structural Analogs
| Compound | CAS Number | Structural Difference |
|---|---|---|
| tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate | 1638769-02-4 | Contains an additional methylene group between the bicyclic structure and the carbamate |
| tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate | 1252672-84-6 | Contains a hydroxyl group instead of an amino group at the 4-position |
| tert-butyl N-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate | 2231676-52-9 | Contains an aminoethyl group at the 4-position instead of a simple amino group |
These related compounds demonstrate various modifications to the core structure, offering different reactivity profiles and potential applications .
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